Home > Products > Screening Compounds P119684 > GSK-3 inhibitor 1
GSK-3 inhibitor 1 -

GSK-3 inhibitor 1

Catalog Number: EVT-2976640
CAS Number:
Molecular Formula: C22H17ClFN5O2
Molecular Weight: 437.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

GSK-3 inhibitor 1 is classified under small molecule inhibitors targeting the ATP-binding site of GSK-3. It is synthesized through various chemical methods that enhance its potency and selectivity towards GSK-3 isoforms. The compound is derived from structural modifications of existing inhibitors to improve their efficacy and reduce off-target effects.

Synthesis Analysis

Methods and Technical Details

The synthesis of GSK-3 inhibitor 1 typically involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available precursors that are structurally related to known GSK-3 inhibitors.
  2. Reactions: Common reactions include:
    • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is used to form carbon-carbon bonds by coupling aryl halides with boronic acids.
    • Nucleophilic Substitution: Aliphatic nucleophilic radiofluorination can be employed for labeling the compound with fluorine isotopes for imaging studies.
    • Purification: The final products are purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity for biological assays.

The detailed synthetic routes often involve multiple steps, with intermediates being characterized using spectroscopic techniques like NMR (nuclear magnetic resonance) and mass spectrometry to confirm their structures before proceeding to the next step .

Molecular Structure Analysis

Structure and Data

GSK-3 inhibitor 1 features a specific molecular structure that allows it to effectively bind to the active site of GSK-3. The structural analysis reveals:

  • Core Structure: Typically includes a heterocyclic ring system that provides the necessary interactions with the enzyme's binding site.
  • Functional Groups: Various substituents are strategically placed on the core structure to enhance binding affinity and selectivity towards GSK-3 isoforms.

The molecular formula and weight are critical parameters that influence its pharmacokinetic properties. For instance, the inhibitor may exhibit an IC50 value in the low nanomolar range, indicating potent inhibitory activity against both GSK-3α and GSK-3β .

Chemical Reactions Analysis

Reactions and Technical Details

GSK-3 inhibitor 1 undergoes several chemical reactions that are critical for its function:

  1. Binding Interactions: The compound binds within the ATP-binding pocket of GSK-3, forming hydrogen bonds with key residues such as Valine 135 and Aspartate 133.
  2. Phosphorylation Mechanism: The inhibition mechanism often involves mimicking the substrate's phosphorylated state, preventing the phosphorylation of downstream targets by GSK-3.

These interactions are essential for understanding how modifications to the compound can lead to improved efficacy or selectivity .

Mechanism of Action

Process and Data

The mechanism of action of GSK-3 inhibitor 1 primarily revolves around its ability to inhibit the kinase activity of GSK-3:

  1. Competitive Inhibition: The inhibitor competes with ATP for binding at the active site, effectively blocking substrate phosphorylation.
  2. Substrate Priming: In many cases, the presence of a primed substrate is necessary for effective phosphorylation by GSK-3. By inhibiting this process, GSK-3 inhibitor 1 can modulate signaling pathways involved in cell growth and metabolism .

Data from various assays indicate that this compound can significantly alter cellular responses associated with diseases linked to aberrant GSK-3 activity.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

GSK-3 inhibitor 1 exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in organic solvents like dimethyl sulfoxide (DMSO), which is important for biological assays.
  • Stability: Stability under physiological conditions is crucial for its effectiveness as a therapeutic agent; studies often assess metabolic stability in serum.

Characterization techniques such as NMR and mass spectrometry provide data on molecular weight, purity, and structural integrity, essential for confirming the suitability of the compound for further studies .

Applications

Scientific Uses

GSK-3 inhibitor 1 has several scientific applications:

  1. Therapeutic Development: It serves as a lead compound in developing treatments for conditions like Alzheimer's disease, type 2 diabetes, and cancer due to its role in modulating key signaling pathways.
  2. Research Tool: Used extensively in cellular models to study the effects of GSK-3 inhibition on various biological processes, including cell proliferation, differentiation, and apoptosis.
  3. Imaging Studies: Novel derivatives labeled with isotopes are being explored for non-invasive imaging techniques to study GSK-3 expression in vivo .
Introduction to Glycogen Synthase Kinase-3 (GSK-3) as a Therapeutic Target

Role of GSK-3 in Cellular Signaling and Disease Pathogenesis

Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase existing as two isoforms, GSK-3α (51 kDa) and GSK-3β (47 kDa), encoded by distinct genes on chromosomes 19q13.2 and 3q13.33, respectively. Despite 98% sequence identity in their catalytic domains, these isoforms exhibit divergent N- and C-terminal regions and display both overlapping and distinct biological functions [1] [3]. GSK-3 is distinguished by its unique activation mechanism: unlike most kinases, it is active under basal conditions and suppressed upstream signaling (e.g., insulin or Wnt pathways). Activity is regulated by inhibitory phosphorylation at Ser²¹ (GSK-3α) or Ser⁹ (GSK-3β) by kinases like Akt, or activating phosphorylation at Tyr²¹⁶ (GSK-3β) by kinases like Fyn [1] [8].

A defining feature of GSK-3 is its substrate specificity, often requiring "priming phosphorylation" of substrates at a +4 position relative to the GSK-3 target site. This requirement enables intricate regulatory control. Over 100 substrates have been identified, implicating GSK-3 in processes spanning glycogen metabolism, gene transcription, cell proliferation, differentiation, apoptosis, and neurodevelopment [1] [3] [6]. The pseudosubstrate mechanism, where the N-terminal phosphorylated serine binds its own substrate-binding pocket, provides autoinhibition [1]. Pathologically, dysregulated GSK-3 activity is central to multiple diseases:

  • Neurodegenerative Diseases: Hyperactive GSK-3β drives amyloid-beta (Aβ) production via BACE1 upregulation and promotes tau hyperphosphorylation, leading to neurofibrillary tangles in Alzheimer’s disease (AD). It also contributes to synaptic plasticity impairment and neuroinflammation [1] [4] [9].
  • Cancer: GSK-3β exhibits paradoxical roles. It can act as a tumor suppressor by promoting degradation of oncoproteins like β-catenin, c-Myc, and cyclin D1. Conversely, it can act as a tumor promoter in certain contexts (e.g., colon cancer) by enhancing NF-κB activity, promoting cell survival, and contributing to chemoresistance [3] [6] [8].
  • Other Disorders: Involved in mood disorders (e.g., bipolar disorder, depression), diabetes, and chronic inflammation [1] [7].

Table 1: Key Regulatory Mechanisms of GSK-3 Isoforms

FeatureGSK-3αGSK-3βFunctional Consequence
Gene Location19q13.23q13.33Independent transcriptional regulation
Inhibitory SiteSer²¹Ser⁹Inactivation by Akt, PKA, PKC, p70 S6K
Activating SiteTyr²⁷⁹Tyr²¹⁶~5-fold activity increase
Knockout PhenotypeViable; brain defects, male infertilityEmbryonic lethal (E10.5) due to liver apoptosisNon-redundant functions in development and physiology
Substrate PreferencePartially distinct substrates (e.g., specific roles in NF-κB regulation)Phosphorylates tau, β-catenin, othersContext-specific signaling outcomes

Rationale for Targeting GSK-3 in Neurological and Oncological Disorders

The central role of GSK-3 dysregulation in disease pathogenesis provides a compelling rationale for developing targeted inhibitors:

Neurological Disorders:

  • Alzheimer's Disease (AD): GSK-3β is a major tau kinase responsible for pathological phosphorylation at over 40 epitopes. Inhibition reduces tau hyperphosphorylation and NFT formation in models [4] [5] [9]. GSK-3β also stimulates Aβ production by enhancing BACE1 transcription and activity and modulating γ-secretase complex function via presenilin-1 phosphorylation [4] [9]. Furthermore, GSK-3β overactivation impairs synaptic plasticity (LTP/LTD) and promotes neuroinflammation and neuronal apoptosis. Consequently, GSK-3 inhibition offers a multi-faceted approach: reducing Aβ load, preventing tau pathology, restoring synaptic function, and providing neuroprotection [4] [7] [9].
  • Other Neurological Indications: Aberrant GSK-3 activity is implicated in Parkinson's disease (PD), Huntington's disease (HD), mood disorders, and fragile X syndrome. Inhibition demonstrates neuroprotective effects, reduces inflammation, and improves cognitive function in preclinical models of these conditions [4] [7].

Oncological Disorders:The rationale in cancer is complex due to GSK-3β's context-dependent roles:

  • Tumor Suppressive Functions: In some cancers (e.g., prostate cancer), active GSK-3β phosphorylates and promotes the degradation of oncogenic proteins (β-catenin, c-Myc, cyclin D1, Snail), inhibiting proliferation and epithelial-mesenchymal transition (EMT) [6] [8].
  • Tumor Promotive Functions: In other cancers (e.g., colorectal, pancreatic, glioblastoma), GSK-3β supports tumor growth and survival. It phosphorylates and stabilizes NEMO (NF-κB essential modulator), enhancing NF-κB-driven transcription of pro-survival (e.g., Bcl-xL) and inflammatory genes [3] [6]. It contributes to DNA repair mechanisms and confers resistance to chemotherapy and radiotherapy. High GSK-3β expression correlates with poor prognosis in several cancers [8].
  • Therapeutic Strategy: Inhibition aims to suppress pro-tumorigenic signaling (NF-κB activation) and sensitize cancer cells to existing therapies. However, the potential to block tumor-suppressive functions requires careful consideration of context and isoform selectivity [6] [8].

Table 2: Rationale for GSK-3 Inhibition in Key Therapeutic Areas

Disorder CategoryKey Pathological Mechanisms Involving GSK-3Therapeutic Goal of InhibitionPreclinical Evidence
Alzheimer's Disease1. Tau hyperphosphorylation & NFT formation2. ↑ Aβ production (BACE1, PS1)3. Synaptic plasticity impairment4. Neuroinflammation1. Reduce tau pathology2. Lower Aβ burden3. Restore synaptic function4. Neuroprotection↓ tau phosphorylation, ↓ Aβ plaques, improved cognition in AD mouse models [4] [5] [9]
Mood DisordersDysregulated neurogenesis, synaptic plasticity, monoamine signaling, inflammationEnhance neuroplasticity, reduce inflammation, promote resilienceLithium (non-selective GSK-3 inhibitor) efficacy in bipolar disorder; newer inhibitors show antidepressant-like effects [1] [7]
Cancer (Pro-Tumor Contexts)1. NF-κB activation (NEMO phosphorylation)2. ↑ Cell survival/Chemoresistance3. DNA repair enhancement4. Stroma interaction (e.g., angiogenesis)1. Sensitize to chemo/radiotherapy2. Induce apoptosis3. Suppress pro-survival signalingSynergistic cell death with chemo agents, reduced tumor growth in xenografts (e.g., pancreatic, glioma) [3] [6] [8]
Diabetes/Insulin ResistancePhosphorylation/inhibition of IRS-1, glycogen synthase inactivation↑ Insulin signaling, ↑ glycogen synthesisImproved glucose tolerance in animal models (early focus) [1]

The multifaceted involvement of GSK-3 in critical signaling cascades underscores its potential as a therapeutic target. The development of specific inhibitors, particularly those capable of distinguishing between isoforms or pathological versus physiological activity, holds significant promise for treating diverse and complex disorders like AD and specific cancers. The subsequent sections will delve into the chemical classes and specific inhibitors, like GSK-3 inhibitor 1, emerging to achieve this targeted modulation.

Properties

Product Name

GSK-3 inhibitor 1

IUPAC Name

3-(6-fluoro-1,10-diazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-3-yl)-4-imidazo[1,2-a]pyridin-3-ylpyrrole-2,5-dione;hydrochloride

Molecular Formula

C22H17ClFN5O2

Molecular Weight

437.9 g/mol

InChI

InChI=1S/C22H16FN5O2.ClH/c23-13-7-12-9-24-4-6-27-11-15(14(8-13)20(12)27)18-19(22(30)26-21(18)29)16-10-25-17-3-1-2-5-28(16)17;/h1-3,5,7-8,10-11,24H,4,6,9H2,(H,26,29,30);1H

InChI Key

CXXAOCQHGIGIBJ-UHFFFAOYSA-N

SMILES

C1CN2C=C(C3=CC(=CC(=C32)CN1)F)C4=C(C(=O)NC4=O)C5=CN=C6N5C=CC=C6.Cl

Solubility

not available

Canonical SMILES

C1CN2C=C(C3=CC(=CC(=C32)CN1)F)C4=C(C(=O)NC4=O)C5=CN=C6N5C=CC=C6.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.